KRAS G12C inhibitor 48
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 48 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth . KRAS G12C inhibitors, including this compound, have shown promise in preclinical and clinical studies for their ability to selectively bind and inhibit the mutant KRAS protein, thereby impeding cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 48 typically involves a series of organic reactions to construct the desired molecular framework. One common synthetic route includes the following steps :
Formation of the core structure: The core structure of this compound is often synthesized through a series of nucleophilic substitution reactions (SNAr) involving chiral building blocks.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as palladium-catalyzed coupling and oxidation.
Final assembly:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring high yield and purity. This typically includes optimizing reaction conditions, using robust catalysts, and employing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 48 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce specific functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce various substituents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Palladium catalysts: Used in coupling reactions to form carbon-carbon bonds.
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for introducing oxygen-containing functional groups.
Reducing agents: Such as sodium borohydride for reducing specific functional groups.
Major Products Formed
The major products formed from these reactions include intermediates with specific functional groups that contribute to the final pharmacological properties of this compound .
Scientific Research Applications
KRAS G12C inhibitor 48 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and binding properties of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cellular signaling pathways.
Mechanism of Action
KRAS G12C inhibitor 48 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the protein in an inactive state, preventing it from transmitting growth signals to downstream pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways . By inhibiting these pathways, this compound effectively halts cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
KRAS G12C inhibitor 48 is part of a class of compounds known as KRAS G12C inhibitors. Similar compounds include:
Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its high selectivity and efficacy in NSCLC.
Adagrasib: Another potent KRAS G12C inhibitor with a similar mechanism of action.
Divarasib: A newer KRAS G12C inhibitor with promising preclinical results.
Compared to these compounds, this compound may offer unique advantages in terms of binding affinity, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C36H39ClN8O2 |
---|---|
Molecular Weight |
651.2 g/mol |
IUPAC Name |
(E)-2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carbonyl]-3-cyclopropylprop-2-enenitrile |
InChI |
InChI=1S/C36H39ClN8O2/c1-42-15-4-7-28(42)23-47-36-40-31-22-43(32-9-3-6-25-5-2-8-30(37)33(25)32)16-13-29(31)34(41-36)44-17-18-45(27(21-44)12-14-38)35(46)26(20-39)19-24-10-11-24/h2-3,5-6,8-9,19,24,27-28H,4,7,10-13,15-18,21-23H2,1H3/b26-19+/t27-,28-/m0/s1 |
InChI Key |
CROGWWKTKKFIJR-YUWSGBISSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C(=C/C7CC7)/C#N |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=CC7CC7)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.